molecular formula C9H10ClF3N2O B13242782 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B13242782
M. Wt: 254.63 g/mol
InChI Key: HCSFLDHQESLDIC-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminopropoxy group, a chlorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the aminopropoxy group replaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced derivatives with the removal of the chlorine atom.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropoxy)-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-(3-Aminopropoxy)pyridine

Uniqueness

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of both the aminopropoxy group and the trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H10ClF3N2O

Molecular Weight

254.63 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14/h4-5H,1-3,14H2

InChI Key

HCSFLDHQESLDIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F

Origin of Product

United States

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